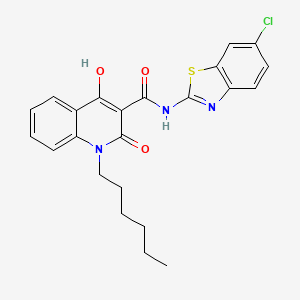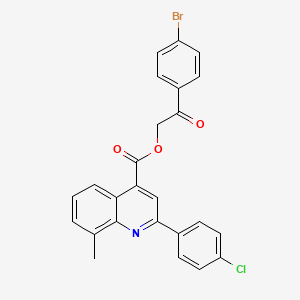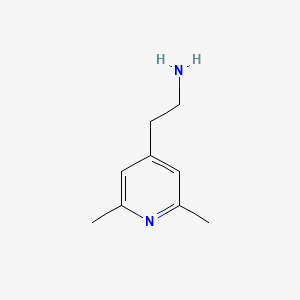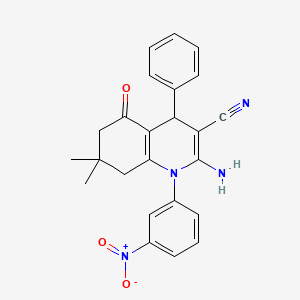
N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide: is a fluorinated organic compound with the molecular formula C18H14F7NO and a molecular weight of 393.307 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid with N,N-dibenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Heptafluorobutyric acid+N,N-dibenzylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may also form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
- N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutylamine
- N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutylamide
Uniqueness: N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its specific amide functional group and the presence of multiple fluorine atoms. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C18H14F7NO |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C18H14F7NO/c19-16(20,17(21,22)18(23,24)25)15(27)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
TXQXNUAFOCPVSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid](/img/structure/B12051896.png)




![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)


![N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12051942.png)




